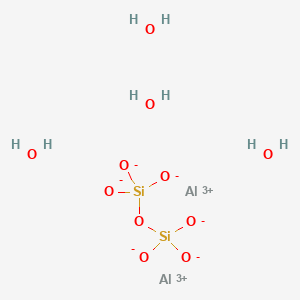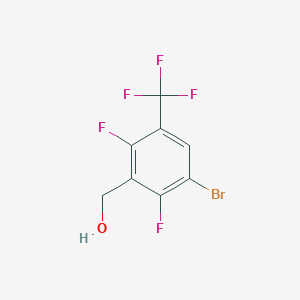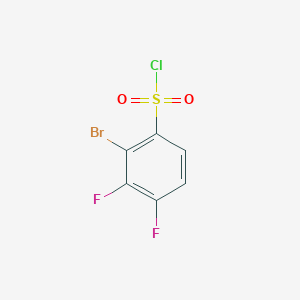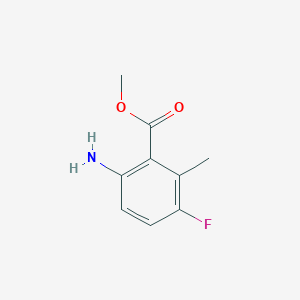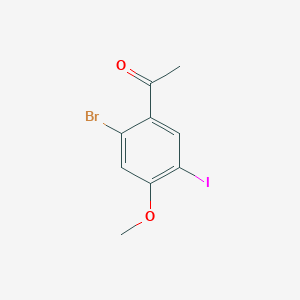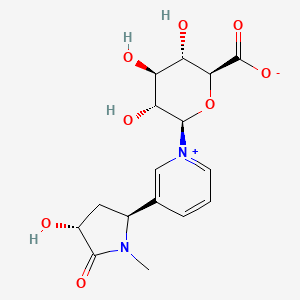![molecular formula C17H16O3 B12859551 1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is a complex organic compound characterized by the presence of a biphenyl group attached to a dioxolane ring and an ethanone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone typically involves the reaction of 4-bromobiphenyl with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
化学反応の分析
Types of Reactions: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-yl]methanol
- 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-4-carbaldehyde
- 4-Vinyl-1,3-dioxolan-2-one
Uniqueness: 1-[4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is unique due to the presence of the ethanone group, which imparts distinct reactivity and potential for further functionalization compared to its analogs .
特性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
1-[3-[4-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)15-3-2-4-16(11-15)13-5-7-14(8-6-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 |
InChIキー |
AGRLYSFVCQUGHI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C3OCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



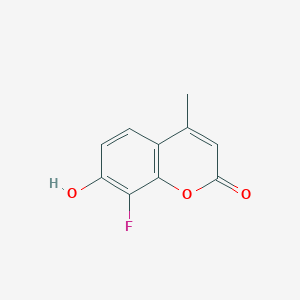
![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)


